1,6-Hexanediylbis(2-aminobenzamide)

Beschreibung

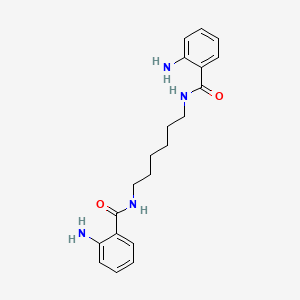

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-N-[6-[(2-aminobenzoyl)amino]hexyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c21-17-11-5-3-9-15(17)19(25)23-13-7-1-2-8-14-24-20(26)16-10-4-6-12-18(16)22/h3-6,9-12H,1-2,7-8,13-14,21-22H2,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEULLIOUKINGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCCCCCNC(=O)C2=CC=CC=C2N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146161 | |

| Record name | 1,6-Hexanediylbis(2-aminobenzamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103956-07-6 | |

| Record name | N,N′-1,6-Hexanediylbis[2-aminobenzamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103956-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediylbis(2-aminobenzamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103956076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediylbis(2-aminobenzamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, N,N'-1,6-hexanediylbis[2-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-HEXANEDIYLBIS(2-AMINOBENZAMIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV3X51K2W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Computational and Theoretical Investigations of 1,6 Hexanediylbis 2 Aminobenzamide

Density Functional Theory (DFT) Studies on Molecular Conformation and Stability

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the conformational landscape of flexible molecules. For a molecule like 1,6-Hexanediylbis(2-aminobenzamide), with its rotatable bonds in the hexanediyl linker and around the amide groups, a multitude of conformations are possible. DFT calculations are instrumental in identifying the most stable of these conformers and understanding the factors that govern their stability.

The conformational space of 1,6-Hexanediylbis(2-aminobenzamide) is defined by the rotational freedom of the hexyl chain and the orientation of the two 2-aminobenzamide (B116534) moieties. DFT-based conformational analysis involves systematically exploring these degrees of freedom to locate energy minima on the potential energy surface. arxiv.orgresearchgate.netacs.org Each energy minimum corresponds to a stable conformer.

While specific DFT studies on 1,6-Hexanediylbis(2-aminobenzamide) are not prevalent in the literature, insights can be drawn from studies on analogous, smaller molecules containing the 2-aminobenzamide fragment. These studies consistently show that the relative orientation of the amino and amide groups is a critical determinant of conformational stability. The hexanediyl linker adds another layer of complexity, allowing for conformations ranging from fully extended (linear) to folded structures where the two aromatic rings may be in close proximity, potentially leading to π-π stacking interactions.

A hypothetical conformational search would likely identify several low-energy conformers. The relative energies of these conformers, calculated by DFT, would indicate their population distribution at a given temperature according to the Boltzmann distribution.

Table 1: Hypothetical Low-Energy Conformers of 1,6-Hexanediylbis(2-aminobenzamide) and Their Relative Stabilities

| Conformer | Description | Relative Energy (kcal/mol) | Key Features |

| 1 | Extended | 0.00 | Linear hexanediyl chain, minimal steric hindrance. |

| 2 | Folded (Stacked) | 1.5 - 3.0 | Aromatic rings in parallel, potential for π-π interactions. |

| 3 | Folded (H-Bonded) | 0.5 - 2.0 | Intramolecular H-bonding between the two terminal groups. |

| 4 | Gauche Kink | 0.2 - 1.0 | Kink in the hexanediyl chain, leading to a more compact structure. |

Note: This table is illustrative and based on general principles of conformational analysis for flexible molecules. Actual values would require specific DFT calculations.

A key feature influencing the conformation of 1,6-Hexanediylbis(2-aminobenzamide) is the potential for intramolecular hydrogen bonding. DFT calculations are particularly adept at characterizing these non-covalent interactions. Studies on related 2-aminobenzamide derivatives have shown that intramolecular hydrogen bonds can form between the amino group protons and the carbonyl oxygen of the amide group, creating a stable six-membered ring. nih.govacs.org

In 1,6-Hexanediylbis(2-aminobenzamide), several types of intramolecular hydrogen bonds are conceivable:

Within a single 2-aminobenzamide unit: An N-H---O=C bond between the ortho-amino group and the amide carbonyl.

Between the two terminal units: In a folded conformation, a hydrogen bond could form between the amino group of one ring and the carbonyl oxygen of the other.

DFT can quantify the strength of these hydrogen bonds by analyzing geometric parameters (bond distances and angles) and by calculating the electron density at the bond critical points using Quantum Theory of Atoms in Molecules (QTAIM). The presence of these hydrogen bonds would significantly stabilize certain conformations, making them more populated at equilibrium.

Theoretical Spectroscopic Predictions

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting various spectroscopic properties, providing a means to correlate the electronic structure of a molecule with its experimental spectra.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths that underlie UV-Vis absorption spectra. nih.govresearchgate.netmdpi.comacs.org For 1,6-Hexanediylbis(2-aminobenzamide), the UV-Vis spectrum is expected to be dominated by π-π* transitions within the aromatic rings.

A TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) and the corresponding intensities. These calculations can be performed for different conformers to understand how the molecular geometry affects the electronic transitions. For instance, a folded conformation with π-stacking might exhibit a red-shift (shift to longer wavelength) in its absorption spectrum compared to an extended conformation.

Table 2: Predicted Electronic Transitions for a Hypothetical Conformer of 1,6-Hexanediylbis(2-aminobenzamide) using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Dominant Character |

| S0 → S1 | 4.13 | 300 | 0.45 | π → π* (Benzene Ring) |

| S0 → S2 | 4.59 | 270 | 0.21 | n → π* (Carbonyl) |

| S0 → S3 | 5.17 | 240 | 0.68 | π → π* (Benzene Ring) |

Note: This table is illustrative. The actual values depend on the chosen functional, basis set, and molecular geometry.

DFT is also highly effective at predicting vibrational frequencies (IR and Raman spectra) and Nuclear Magnetic Resonance (NMR) parameters. nih.govacs.orgresearchgate.net

Vibrational Spectra: The calculation of the harmonic vibrational frequencies can help in the assignment of experimental IR and Raman bands. For 1,6-Hexanediylbis(2-aminobenzamide), characteristic vibrational modes would include N-H stretching of the amino and amide groups, C=O stretching of the amide, and various vibrations of the aromatic rings and the alkyl chain. The positions of the N-H and C=O stretching frequencies can be particularly sensitive to hydrogen bonding.

NMR Parameters: DFT can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.govrsc.org By calculating these parameters for different conformers and comparing them with experimental data, it is possible to gain insights into the dominant conformation in solution. chemrxiv.orgchemrxiv.org The chemical shifts of the amide and amino protons would be especially informative about the hydrogen bonding environment.

Semi-Empirical Methods for Thermochemical Properties and Reaction Energetics

While DFT is a powerful tool, its computational cost can be prohibitive for very large systems or for dynamic simulations. Semi-empirical methods, such as AM1 and PM3, offer a faster, albeit less accurate, alternative. numberanalytics.comnumberanalytics.comuni-muenchen.deacs.org These methods use parameters derived from experimental data to simplify the quantum mechanical calculations.

For 1,6-Hexanediylbis(2-aminobenzamide), semi-empirical methods can be employed for:

Rapid conformational searches: To quickly identify a set of low-energy conformers that can then be further refined using DFT.

Calculation of thermochemical properties: Such as the heat of formation (ΔHf), entropy (S), and heat capacity (Cv). These properties are valuable for understanding the thermodynamics of reactions involving the molecule.

Estimation of reaction energetics: To explore potential reaction pathways, for example, in its synthesis or degradation, by calculating the energies of reactants, products, and transition states.

While the absolute values obtained from semi-empirical methods may be less accurate than those from DFT, they are often reliable for predicting trends and for comparative studies.

Table 3: Comparison of Computational Methods for Studying 1,6-Hexanediylbis(2-aminobenzamide)

| Method | Strengths | Weaknesses | Typical Applications |

| DFT | Good accuracy for geometry, energy, and properties. | Computationally demanding for large systems. | Conformer analysis, spectroscopic prediction, reaction mechanisms. |

| TD-DFT | Good accuracy for electronic spectra. | Can be sensitive to functional choice. | UV-Vis spectra simulation. |

| Semi-Empirical | Very fast, suitable for large systems. | Lower accuracy than DFT. | Rapid conformational search, screening, thermochemical property estimation. |

Supramolecular Chemistry and Self Assembly Architectures Involving 1,6 Hexanediylbis 2 Aminobenzamide

Design Principles for Supramolecular Recognition and Assembly

The design of molecules for supramolecular chemistry hinges on encoding recognition information within their structures. This is achieved by strategically placing functional groups that can engage in specific and directional non-covalent interactions. In 1,6-Hexanediylbis(2-aminobenzamide), the key design elements are the terminal 2-aminobenzamide (B116534) groups and the aliphatic linker.

The fundamental principles guiding its assembly include:

Molecular Complementarity: The spatial arrangement and electronic properties of the binding sites are designed to be complementary to a target guest or to another self-associating molecule.

Preorganization and Flexibility: The flexible 1,6-hexanediyl linker allows the two terminal benzamide (B126) groups to adopt a wide range of conformations. This flexibility can be crucial for the molecule to adapt and bind to a guest or to arrange itself into a stable, packed structure in a crystal lattice or aggregate. However, this flexibility can also present a challenge, as a significant entropic cost must be paid upon binding or assembly. Studies on similar bis-benzimidazole probes have shown that linker flexibility directly influences self-assembly behavior and the mode of interaction with guest ions. rsc.org

The design of 1,6-Hexanediylbis(2-aminobenzamide) is analogous to "molecular tweezers" or clips, where two recognition sites are connected by a spacer. beilstein-journals.orgresearchgate.net This design allows the molecule to potentially encapsulate a guest molecule between its two aromatic arms.

Role of Amide and Amine Functionalities in Non-Covalent Interactions

The amide and primary amine groups are the primary drivers of self-assembly for 1,6-Hexanediylbis(2-aminobenzamide). These functional groups are prolific participants in non-covalent interactions, particularly hydrogen bonding.

Hydrogen bonds are the most significant directional interactions governing the assembly of molecules containing amide groups. In 1,6-Hexanediylbis(2-aminobenzamide), several hydrogen bond donors (the N-H of the amide and the -NH₂ group) and acceptors (the C=O of the amide and the nitrogen of the amine) are present. This allows for the formation of extensive and robust networks.

Amide-Amide Hydrogen Bonding: The amide groups can form strong, linear hydrogen bonds with each other (N-H···O=C), a motif that is fundamental to the structure of proteins and many synthetic supramolecular polymers. acs.org

Research on analogous flexible bis-pyrazine–bis-amide ligands demonstrates their capacity to form complex structures, including 1D helical chains, 2D layers, and 3D frameworks, driven by the interplay of coordination and hydrogen bonding. rsc.org The specific patterns of hydrogen bonds dictate the dimensionality and topology of the final supramolecular architecture.

Formation of Host-Guest Complexes and Self-Assembled Structures

The combination of a flexible linker and multiple recognition sites makes 1,6-Hexanediylbis(2-aminobenzamide) a candidate for both host-guest chemistry and the formation of extended self-assembled materials.

Host-Guest Complexes: The "tweezer-like" shape allows the molecule to bind a guest species between its two aminobenzamide "arms." The binding would be stabilized by hydrogen bonds and aromatic stacking interactions between the host and the guest. The flexible hexanediyl chain can wrap around the guest, optimizing the points of contact. Similar, though more rigid, molecular tweezers are well-known for their ability to complex various guest molecules. beilstein-journals.orgresearchgate.net

Self-Assembled Structures: In the absence of a suitable guest, 1,6-Hexanediylbis(2-aminobenzamide) can self-assemble into larger, ordered structures. A very close analogue, N,N′-bis(2-pyrizinecarboxamide)-1,6-hexane, has been used to construct 2D layers and 3D supramolecular frameworks with metal ions and polyoxometalates, demonstrating the propensity of such ligands to form extended networks. rsc.org It is plausible that 1,6-Hexanediylbis(2-aminobenzamide) could form similar structures, such as 1D ribbons or 2D sheets, stabilized by intermolecular hydrogen bonding and π-π stacking.

| Type of Assembly | Potential Driving Forces | Analogous System Example |

| Host-Guest Complex | Hydrogen bonding with guest, π-π stacking, conformational adaptation of the flexible linker. | Macrocyclic diacridines with diamide (B1670390) linkers binding to DNA. beilstein-journals.org |

| 1D Chains/Ribbons | Linear amide-amide hydrogen bonding along a single direction. | Self-assembly of benzene-1,3,5-tricarboxamides (BTAs). acs.org |

| 2D Sheets/Layers | Hydrogen bonding networks extending in two dimensions, stabilized by interlayer π-π stacking. | 2D layers formed by [Cu-L]n2n+ chains (where L is a flexible bis-amide ligand). rsc.org |

| 3D Frameworks | Interpenetration of 2D layers or formation of 3D hydrogen-bonded networks. | 3D supramolecular framework from a flexible bis-amide ligand and Keggin polyanions. rsc.org |

Dynamic Aspects of Supramolecular Systems Incorporating Diamide Linkers

A key feature of supramolecular systems built from non-covalent bonds is their dynamic and often reversible nature. The assemblies can exist in equilibrium, and their structures can be influenced by external stimuli such as temperature, solvent, or the addition of guests.

The flexible hexanediyl diamide linker in 1,6-Hexanediylbis(2-aminobenzamide) is central to this dynamic behavior.

Conformational Dynamics: The linker allows the two end groups to move relative to each other, leading to a molecule that is not static but is constantly exploring different conformations.

Adaptive Assembly: This flexibility enables the system to adapt in response to its environment. For instance, the presence of a specific guest molecule can shift the equilibrium to favor a particular host conformation that is best suited for binding. In some complex coordination cages with flexible ligands, guest exchange has been shown to restrict the dynamic motion of the assembly and favor a specific isomer. researchgate.net

Responsive Materials: Supramolecular polymers and networks held together by non-covalent interactions, such as the hydrogen bonds facilitated by diamide linkers, can exhibit responsive properties. For example, changes in temperature can alter the strength of the hydrogen bonds, potentially leading to a disassembly or a phase transition in the material. This reversibility is a hallmark of supramolecular polymers and is essential for creating materials that are self-healing or adaptive. rsc.org

The dynamic nature of these systems means that the process of self-assembly can be complex, sometimes leading to kinetically trapped, metastable states rather than the most thermodynamically stable product. The pathway of assembly can be as important as the final structure itself. acs.org

Coordination Chemistry of 1,6 Hexanediylbis 2 Aminobenzamide As a Ligand

Ligand Design and Denticity of Bis(2-aminobenzamide) Systems

The design of bis(2-aminobenzamide) ligands, such as 1,6-Hexanediylbis(2-aminobenzamide), incorporates several key features that dictate their coordination behavior. The fundamental coordinating unit is the 2-aminobenzamide (B116534) group, which can act as a bidentate ligand through the amino nitrogen and the amide oxygen atoms. The presence of two such units connected by a flexible linker introduces the possibility of forming complexes with one or two metal centers.

The denticity of these systems is flexible and highly dependent on the nature of the metal ion and the length and flexibility of the spacer chain. In the case of 1,6-Hexanediylbis(2-aminobenzamide), the hexamethylene chain is sufficiently long and flexible to allow for several coordination possibilities:

Monodentate Coordination: While less common, each aminobenzamide unit could, in principle, coordinate to a metal center through only one of its donor atoms.

Bidentate Coordination: Each aminobenzamide moiety can chelate to a metal center, forming a stable five-membered ring.

Bridging Coordination: The ligand can bridge two metal centers, with each aminobenzamide unit coordinating to a different metal ion. This is a common mode for ligands with flexible spacers, leading to the formation of dinuclear or polymeric complexes.

The flexible nature of the hexamethylene linker in 1,6-Hexanediylbis(2-aminobenzamide) allows the two bidentate arms to orient themselves in various ways to accommodate the geometric preferences of different metal ions. This can lead to the formation of both discrete dinuclear macrocycles and extended polymeric structures.

Complexation with Metal Centers: Coordination Modes and Geometries

The interaction of bis(aminobenzamide) ligands with metal centers can result in a variety of coordination modes and geometries, influenced by the metal's coordination number, preferred geometry, and the ligand's flexibility.

Studies on related bis(amino amides) have shown their ability to form stable complexes with transition metals. For instance, C2-symmetric N,N'-benzylated bis(amino amides) have been synthesized and their interactions with various transition metals have been investigated using techniques like UV-Vis and CD spectroscopy, as well as ESI-MS. These studies revealed the formation of complexes with varying stability constants, for example with Cu(II) researchgate.net. The coordination typically involves the amino and amide groups, leading to the formation of chelate rings.

In the context of 1,6-Hexanediylbis(2-aminobenzamide), it is anticipated that it would form complexes with transition metals such as cobalt(II), nickel(II), and copper(II). The geometry around the metal center in these complexes would likely be influenced by the ligand-to-metal ratio and the presence of other coordinating ligands or counter-ions. For example, in a 1:1 metal-to-ligand complex, a distorted tetrahedral or square planar geometry could be expected, while a 1:2 complex might exhibit an octahedral geometry. Research on similar ligands, such as 1,2-bis(o-aminophenyl)disulfide propane (B168953) and butane, has shown the formation of both tetrahedral and square planar complexes with Co(II), Ni(II), and Cu(II) ekb.eg.

The coordination chemistry of bis(amidinato)-heavier tetrylenes, which share some structural similarities with bis(benzamide) ligands, has been explored with main group metals like Germanium(II) and Tin(II). These studies have revealed that the amidinate groups can be involved in bonding in various ways, leading to tridentate and tetradentate coordination modes nih.gov. The flexibility of the ligand backbone plays a crucial role in accommodating the coordination preferences of the main group metal.

For 1,6-Hexanediylbis(2-aminobenzamide), complexation with main group metals such as those from Group 13 (e.g., Al, Ga, In) or Group 14 (e.g., Sn, Pb) could lead to the formation of unique coordination compounds. The hard-soft acid-base (HSAB) principle would suggest that the harder oxygen and nitrogen donor atoms of the aminobenzamide moiety would favor coordination with harder main group metal ions. The resulting complexes could exhibit diverse structural motifs, including mononuclear, dinuclear, and polymeric architectures. Studies on ditopic bis(N,N′,N′-substituted 1,2-ethanediamine) ligands with main group metals like aluminum, magnesium, and tin have demonstrated the formation of both mononuclear and dinuclear complexes researchgate.net.

Electronic Structure and Bonding in Metal-Ligand Adducts

The electronic structure and nature of the bonding in metal complexes of 1,6-Hexanediylbis(2-aminobenzamide) would be influenced by the type of metal ion and the coordination geometry. The coordination of the amino and amide groups to the metal center involves the donation of lone pairs of electrons from the nitrogen and oxygen atoms to the vacant orbitals of the metal ion, forming coordinate covalent bonds.

Spectroscopic techniques such as UV-Visible and infrared (IR) spectroscopy can provide valuable information about the electronic structure and bonding. For instance, a shift in the stretching frequencies of the N-H and C=O bonds in the IR spectrum upon complexation would confirm the involvement of these groups in coordination. In related bis(thiosemicarbazone) complexes, shifts in the ν(C=N) and ν(C=S) bands in the IR spectra are consistent with the coordination of the imine and thiocarbonyl groups to the metal ion mdpi.com.

Furthermore, computational methods like Density Functional Theory (DFT) can be employed to gain deeper insights into the electronic structure, bond orders, and the nature of the frontier molecular orbitals (HOMO and LUMO) of these complexes. Such studies on related systems have helped in understanding the electronic contributions to their reactivity and stability nih.gov.

Applications of 1,6-Hexanediylbis(2-aminobenzamide) Metal Complexes

Metal complexes derived from ligands analogous to 1,6-Hexanediylbis(2-aminobenzamide) have shown promise in catalysis. For instance, transition metal-catalyzed C-H amination reactions provide an efficient route for constructing C-N bonds, and ligands play a crucial role in controlling the reactivity and selectivity of these transformations ibs.re.kr. The presence of two coordinating units in 1,6-Hexanediylbis(2-aminobenzamide) could allow for the formation of bimetallic catalysts, where the two metal centers can act cooperatively to facilitate catalytic reactions.

The flexible hexamethylene linker can influence the distance and orientation of the two metal centers, which can be critical for reactions that require the simultaneous activation of two substrates or different parts of the same substrate. While specific catalytic applications of 1,6-Hexanediylbis(2-aminobenzamide) complexes have not been reported, the broader class of metal complexes with amido- and amino-based ligands are known to be active in various catalytic processes, including polymerization and oxidation reactions.

The stoichiometry of catalytic reactions involving such complexes would depend on the specific reaction and the nature of the active catalytic species. For example, in a bimetallic catalytic cycle, the reaction stoichiometry would involve the binding of substrates to one or both metal centers, followed by intramolecular or intermolecular transformations.

Material Science and Functional Assemblies

Detailed research findings concerning the application of 1,6-Hexanediylbis(2-aminobenzamide) in the formation of coordination polymers, metal-organic frameworks (MOFs), or other functional assemblies are not available in the reviewed scientific literature. Consequently, no data tables on crystallographic structures or material properties can be presented.

Polymer Science Applications and Macromolecular Integration of 1,6 Hexanediylbis 2 Aminobenzamide

Incorporation of Diamide (B1670390) Structures into Polymer Backbones

The bifunctional nature of 1,6-Hexanediylbis(2-aminobenzamide), possessing two primary amine groups, positions it as a potential candidate for incorporation into polymer chains as a monomer unit.

Role as Monomer Units

The two primary amine groups on the benzamide (B126) rings of 1,6-Hexanediylbis(2-aminobenzamide) allow it to act as a diamine monomer. In principle, it can react with difunctional monomers, such as dicarboxylic acids or their more reactive derivatives like diacid chlorides, to form polyamides. The resulting polymer would feature a repeating unit containing the 1,6-hexanediylbis(2-aminobenzamide) structure, contributing both aliphatic and aromatic character to the polymer backbone. The internal amide linkages within the monomer unit would also be an integral part of the polymer structure.

Polymerization Mechanisms and Kinetics

The primary method for incorporating 1,6-Hexanediylbis(2-aminobenzamide) into a polymer backbone would be through step-growth polymerization, specifically polycondensation. The reaction with a dicarboxylic acid would proceed via the formation of an amide bond between the amine groups of the monomer and the carboxylic acid groups of the co-monomer, with the elimination of a small molecule, such as water.

The kinetics of such a polymerization would be influenced by several factors, including temperature, catalyst presence, and the reactivity of the co-monomer. For instance, using a more reactive diacid chloride would lead to a faster reaction rate compared to a dicarboxylic acid. The inherent steric hindrance around the amine groups, due to their position on the benzene (B151609) ring adjacent to the amide group, might influence the reaction kinetics, potentially requiring more forcing conditions to achieve high molecular weight polymers.

Functionality as Polymer Additives and Modifiers

Beyond serving as a primary monomer, the chemical structure of 1,6-Hexanediylbis(2-aminobenzamide) suggests potential roles as a specialized additive or modifier in various polymer systems.

Reactive Scavengers in Polymer Systems

The amine and amide functionalities present in 1,6-Hexanediylbis(2-aminobenzamide) could allow it to function as a reactive scavenger. For example, the primary amine groups can react with and neutralize acidic impurities or byproducts that may be present in a polymer matrix, which could otherwise lead to degradation. Furthermore, related benzamide derivatives are known to act as antioxidants, preventing oxidative degradation in polymers. For instance, N,N'-1,6-hexanediylbis[3,5-bis(1,1-dimethylethyl)-4-hydroxy-)benzenepropanamide (Antioxidant 1098) is utilized in polymers like polyethylene, polystyrene, and polyamides. This suggests that 1,6-Hexanediylbis(2-aminobenzamide) could potentially exhibit similar stabilizing properties. Another related compound, Benzenesulfonamide, N,N'-1,6-hexanediylbis[4-methyl-, is used for polymer stabilization.

Impact on Polymerization Processes

The presence of 1,6-Hexanediylbis(2-aminobenzamide) during a polymerization process could have several impacts. If added in small quantities, it could act as a chain terminator or a crosslinking agent, depending on the stoichiometry and the reacting polymer system. The two amine groups could cap growing polymer chains, thereby controlling the molecular weight. Conversely, if both amine groups react with different polymer chains, it could lead to crosslinking, which would increase the viscosity and alter the mechanical properties of the final polymer. The specific impact would be highly dependent on the polymerization chemistry and the concentration of the additive.

Development of Hybrid Materials and Polymer Composites

Hybrid materials, which integrate organic and inorganic components at a molecular or nanoscale level, represent a growing field of materials science. rsc.orgnih.govnih.gov The structure of 1,6-Hexanediylbis(2-aminobenzamide) offers potential for its use in the creation of such materials. The aromatic rings and amide groups can participate in non-covalent interactions, such as hydrogen bonding and pi-pi stacking, which can be beneficial for the dispersion of inorganic fillers or for creating ordered structures in a composite material.

Advanced Characterization Techniques for 1,6 Hexanediylbis 2 Aminobenzamide and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the molecular structure of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its connectivity, functional groups, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For 1,6-Hexanediylbis(2-aminobenzamide), both ¹H and ¹³C NMR would provide critical data for structural confirmation.

In a typical ¹H NMR spectrum, the protons on the aromatic rings of the 2-aminobenzamide (B116534) units would appear as a complex set of signals in the aromatic region (approximately 6.5-8.0 ppm). The chemical shifts and coupling patterns of these protons would be indicative of the ortho-amino substitution pattern. The protons of the hexamethylene linker would be observed in the aliphatic region (typically 1.0-3.5 ppm). The protons of the CH₂ groups adjacent to the amide nitrogens would be expected to be deshielded and appear at a higher chemical shift compared to the other methylene (B1212753) groups in the chain. The protons of the primary amine (-NH₂) and amide (-NH-) groups would produce broad signals whose chemical shifts can be sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbons of the amide groups are expected to resonate at a characteristic downfield chemical shift, generally in the range of 165-175 ppm. The aromatic carbons would produce a series of signals between 110 and 150 ppm, with the carbon attached to the amino group and the carbon of the amide-substituted ring position having distinct chemical shifts. The carbons of the hexamethylene chain would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1,6-Hexanediylbis(2-aminobenzamide)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 8.0 | 110 - 150 |

| Amide N-H | 7.5 - 8.5 (broad) | - |

| Amine N-H | 4.0 - 5.5 (broad) | - |

| -CH₂- (adjacent to N) | 3.0 - 3.5 | 38 - 42 |

| -CH₂- (chain) | 1.3 - 1.7 | 25 - 30 |

| Carbonyl C=O | - | 165 - 175 |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

The IR spectrum of 1,6-Hexanediylbis(2-aminobenzamide) would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine and the amide groups would appear in the region of 3200-3500 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, would be a strong absorption typically found around 1630-1680 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching vibrations, would be observed near 1510-1550 cm⁻¹. The aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while the C-H stretching of the aliphatic hexamethylene chain would appear in the 2850-2960 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The symmetric stretching of the aromatic rings would be expected to give a strong Raman signal. The C=O stretching vibration would also be Raman active.

Table 2: Expected Infrared Absorption Frequencies for 1,6-Hexanediylbis(2-aminobenzamide)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 |

| Amide (N-H) | N-H Stretch | 3200 - 3400 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Amide C=O | C=O Stretch (Amide I) | 1630 - 1680 |

| Amide N-H Bend | N-H Bend (Amide II) | 1510 - 1550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 1,6-Hexanediylbis(2-aminobenzamide) would be dominated by the absorption of the aminobenzamide chromophores. These units contain a benzene (B151609) ring with both an amino group (an activating group) and a benzamide (B126) group. This combination of functional groups would lead to characteristic absorption bands in the UV region, likely corresponding to π → π* transitions of the aromatic system. The exact position of the maximum absorbance (λmax) would be influenced by the solvent polarity.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction

If a suitable single crystal of 1,6-Hexanediylbis(2-aminobenzamide) can be grown, single-crystal X-ray diffraction would provide a wealth of structural information. This would include precise bond lengths, bond angles, and torsion angles for the entire molecule. Furthermore, it would reveal the conformation of the flexible hexamethylene chain and the packing of the molecules in the crystal lattice, including any intermolecular hydrogen bonding interactions involving the amine and amide groups. This detailed structural information is invaluable for understanding the solid-state properties of the compound.

Powder X-ray Diffraction

In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be utilized to analyze the crystalline nature of a solid sample. The PXRD pattern is a fingerprint of the crystalline phase and can be used for phase identification and to assess sample purity. The positions and intensities of the diffraction peaks are characteristic of the crystal lattice parameters. While not providing the same level of detail as single-crystal XRD, PXRD can still yield valuable information about the crystal system and unit cell dimensions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for the analysis of 1,6-Hexanediylbis(2-aminobenzamide), providing definitive confirmation of its molecular weight and a detailed fingerprint of its fragmentation behavior. The molecular formula of 1,6-Hexanediylbis(2-aminobenzamide) is C₂₀H₂₆N₄O₂, which corresponds to a monoisotopic mass of 354.2056 g/mol and an average mass of approximately 354.45 g/mol . ontosight.aiepa.govnih.gov

Upon ionization in a mass spectrometer, the molecule can undergo controlled fragmentation, breaking at its weakest bonds to form a series of smaller, charged ions. The analysis of these fragment ions provides a roadmap to the molecule's structure. While specific, detailed fragmentation data for 1,6-Hexanediylbis(2-aminobenzamide) is not extensively documented in publicly available literature, the fragmentation patterns can be predicted based on the known behavior of similar chemical structures, such as amides and alkyl chains.

Predicted Fragmentation Pathways:

The structure of 1,6-Hexanediylbis(2-aminobenzamide) features two primary sites susceptible to fragmentation: the amide linkages and the central hexamethylene chain.

Amide Bond Cleavage: The C-N bond of the amide group is a common point of cleavage. This can lead to the formation of ions corresponding to the 2-aminobenzoyl group and the remaining portion of the molecule.

Alkyl Chain Fragmentation: The hexamethylene linker can undergo fragmentation at various points along the carbon chain, leading to a series of ions with masses differing by multiples of CH₂ (14 Da).

A hypothetical fragmentation pattern could yield the ions detailed in the table below. It is important to note that this data is predictive and awaits experimental verification.

| Predicted m/z | Proposed Fragment Ion | Structural Formula of Fragment |

| 354.2 | [M+H]⁺ | [C₂₀H₂₆N₄O₂ + H]⁺ |

| 235.1 | [M - C₇H₇NO]⁺ | [C₁₃H₁₉N₃O + H]⁺ |

| 121.1 | [C₇H₇NO + H]⁺ | [H₂NC₆H₄CO + H]⁺ |

This table is based on theoretical fragmentation and common fragmentation patterns of related compounds. The m/z values are monoisotopic.

Further research employing techniques such as tandem mass spectrometry (MS/MS) would be invaluable in confirming these predicted pathways and providing a comprehensive understanding of the fragmentation behavior of 1,6-Hexanediylbis(2-aminobenzamide) and its derivatives. Such studies are crucial for the unequivocal identification of these compounds in various matrices and for the quality control of their synthesis.

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Sustainable Chemistry for Diamide (B1670390) Compounds

The synthesis of diamide compounds like 1,6-Hexanediylbis(2-aminobenzamide) is undergoing a green revolution. Traditional methods for creating amide bonds often rely on harsh reagents and solvents, posing environmental and health risks. sioc-journal.cn The focus has now shifted towards developing environmentally friendly and efficient synthetic strategies.

Key areas of innovation include:

Biocatalytic Amide Bond Formation: Enzymes, such as lipase (B570770) B from Candida antarctica (CAL B), are being employed to catalyze the formation of amide bonds with high yields and selectivity. rsc.orgnih.gov This approach aligns with the principles of green chemistry by utilizing renewable catalysts under mild reaction conditions. nih.gov

Green Solvents and Reagents: There is a significant push to replace hazardous solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) with greener alternatives, most notably water. researchgate.net Continuous slurry-flow technology is being developed to facilitate amide bond formation in aqueous media, minimizing waste and avoiding organic solvents entirely. researchgate.net

Catalysis with Elemental Organic Chemicals: The use of boron- and zirconium-based catalysts is being explored for direct amidation reactions, offering an alternative to traditional coupling reagents. sioc-journal.cn

Energy-Efficient Methods: Physical strengthening methods and photocatalysis are emerging as sustainable technologies to drive amide bond formation, reducing energy consumption and environmental impact. sioc-journal.cnnih.gov

These sustainable approaches not only make the production of diamide compounds more environmentally benign but also open up new possibilities for creating novel structures with unique properties.

Advanced Computational Modeling and Machine Learning in Diamide Research

Computational modeling and machine learning are becoming indispensable tools for accelerating research into diamide compounds. mdpi.comnih.gov These advanced techniques provide unprecedented insights into molecular behavior and help to predict the properties of new materials, significantly reducing the need for time-consuming and expensive trial-and-error experiments. rsc.org

Key applications in diamide research include:

Predicting Molecular Properties: Deep Neural Networks (DNNs) and other machine learning models can predict a wide range of molecular properties, including bioactivity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, from a compound's structure. nih.govmdpi.com This allows for the in silico screening of large libraries of virtual compounds to identify promising candidates for specific applications.

Understanding Molecular Interactions: Computational fluid dynamics (CFD) and distorted grid (DG) models are used to simulate the behavior of diamide-based systems, such as their interactions at the cellular level. nih.gov Molecular docking studies help to predict the binding conformations of diamide compounds with biological targets, providing insights into their mechanisms of action. researchgate.netnih.gov

De Novo Molecular Design: Recurrent Neural Networks (RNNs) can process SMILES strings, which represent chemical structures, to generate novel molecular designs with desired properties. mdpi.com This capability is crucial for designing new diamide-based molecules with specific functionalities.

Accelerating Drug Discovery: Machine learning algorithms, such as Random Forest (RF) and Support Vector Machines (SVM), are used to enhance ligand-based virtual screening and predict protein-ligand binding affinity with greater speed and accuracy. mdpi.com This is particularly relevant for exploring the therapeutic potential of diamide derivatives. ontosight.ainih.gov

| Computational Technique | Application in Diamide Research | Key Benefit |

| Deep Neural Networks (DNNs) | Predicting molecular properties and bioactivity. mdpi.com | Automated feature extraction and high predictive accuracy. |

| Molecular Docking | Simulating binding conformations with biological targets. researchgate.netnih.gov | Understanding mechanism of action and guiding lead optimization. |

| Machine Learning (RF, SVM) | Enhancing virtual screening and predicting binding affinity. mdpi.com | Faster and more accurate identification of potential drug candidates. |

| Recurrent Neural Networks (RNNs) | Generating novel molecular structures with desired properties. mdpi.com | De novo design of functional diamide compounds. |

| Computational Fluid Dynamics (CFD) | Modeling the transport and interaction of diamide-based nanomaterials. nih.gov | Accurate dosimetry for in vitro studies. |

Multidimensional Supramolecular Systems and Responsive Materials

The self-assembly properties of 1,6-Hexanediylbis(2-aminobenzamide) and related diamide compounds make them ideal building blocks for creating complex supramolecular systems and responsive materials. mdpi.comnih.gov These materials can change their properties in response to external stimuli such as heat, light, pH, or the presence of specific ions, making them suitable for a wide range of applications.

The formation of these systems is driven by non-covalent interactions, particularly hydrogen bonding, which is a key feature of the amide groups. The flexible linker in 1,6-Hexanediylbis(2-aminobenzamide) allows the molecule to adopt various conformations, facilitating the formation of extended networks.

Researchers are exploring the creation of:

Supramolecular Gels: Low-molecular-weight gelators (LMWGs) based on pyridyl-amide structures can form hydrogels that are responsive to metal ions. mdpi.com The gelation properties can be tuned by modifying the structure of the diamide building block.

Stimuli-Responsive Polymers: Polyamides incorporating specific functional groups can exhibit tunable properties. rsc.org For example, the sensitivity of energetic materials based on azidated polyamides can be adjusted by changing the diamine monomer. rsc.org

Two-Dimensional (2D) Supramolecular Systems: Inspired by biological membranes, researchers are designing self-assembling aromatic amphiphiles to create functional 2D materials. nih.gov These systems have potential applications in sensing and molecular loading due to their large surface area and flexibility. nih.gov

Bio-Inspired Applications and Biomimetic Systems

The structure of 1,6-Hexanediylbis(2-aminobenzamide) lends itself to the development of bio-inspired and biomimetic systems. The ability of the amide groups to form hydrogen bonds mimics interactions found in biological systems, such as in proteins and DNA.

Current research in this area focuses on:

Molecular Recognition: The specific binding capabilities of diamide-based structures are being harnessed for applications such as anion sensing.

Biomimetic Linkers: Synthetic linkers, often based on programmable DNA nanostructures, are used to mediate interactions between colloidal units like lipid vesicles. arxiv.orgresearchgate.net While not directly involving 1,6-Hexanediylbis(2-aminobenzamide), this research highlights the potential of using flexible linkers to create complex, self-assembled systems with emergent behaviors. arxiv.org

Drug Delivery and Biosensing: The ability to create responsive supramolecular systems opens up possibilities for developing targeted drug delivery vehicles and sensitive biosensors. researchgate.net The interaction of these systems with biological molecules is a key area of investigation. mdpi.com

Rational Design of Functional Materials Based on 1,6-Hexanediylbis(2-aminobenzamide) Motifs

A key goal in materials science is the rational design of materials with specific, predictable functions. rsc.orgnih.govrsc.org The concept of "functional motifs" — the critical microstructural units that determine a material's properties — is central to this approach. nih.gov The 1,6-Hexanediylbis(2-aminobenzamide) structure, with its defined linker and hydrogen-bonding groups, can be considered a versatile functional motif.

By understanding the structure-property relationships, scientists can rationally design and synthesize new materials with tailored characteristics. This includes:

Targeted Synthesis of Porous Materials: Reticular chemistry allows for the top-down design of stable metal-organic frameworks (MOFs) with controlled pore sizes and functionalities. rsc.org While this example pertains to MOFs, the principle of using pre-selected building blocks is applicable to the design of materials based on diamide motifs.

Development of Novel Catalysts and Sensors: By incorporating 1,6-Hexanediylbis(2-aminobenzamide) or similar motifs into larger structures, it is possible to create materials with specific catalytic or sensing capabilities. For instance, the design of chemiluminescent materials for detecting specific analytes can be guided by understanding the performance of individual functionalized particles. rsc.orgscienceopen.com

Creation of Energetic Materials: The properties of energetic materials can be fine-tuned by systematically modifying the diamine unit in polyamides, demonstrating a clear path for the rational design of materials with specific sensitivities. rsc.org

The ongoing research into 1,6-Hexanediylbis(2-aminobenzamide) and related diamide compounds promises to yield a new generation of advanced materials with applications spanning from sustainable technologies to medicine. The synergy between novel synthetic methods, advanced computational tools, and a deeper understanding of molecular self-assembly is paving the way for exciting discoveries in this field.

Q & A

Basic: What are the recommended methods for synthesizing 1,6-Hexanediylbis(2-aminobenzamide), and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves coupling 1,6-hexanediamine with 2-aminobenzoic acid derivatives via amide bond formation. Key steps include:

- Using carbodiimide-based coupling agents (e.g., EDC or DCC) with catalytic DMAP to enhance efficiency.

- Optimizing solvent choice (e.g., DMF or DCM) and reaction temperature (25–60°C) to balance yield and purity.

- Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization.

- Validate purity using HPLC (C18 column, acetonitrile/water gradient) and confirm structure via -NMR (e.g., aromatic proton signals at δ 6.5–7.5 ppm) .

Basic: Which analytical techniques are critical for characterizing 1,6-Hexanediylbis(2-aminobenzamide)?

Methodological Answer:

- NMR Spectroscopy : Confirm molecular structure using - and -NMR to identify aromatic protons (δ 6.5–8.0 ppm) and amide carbonyls (δ ~165–170 ppm).

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (354.45 g/mol; [M+H] expected at m/z 355.45) .

- HPLC : Assess purity (>95%) with a reverse-phase column and UV detection at 254 nm.

- Elemental Analysis : Validate empirical formula (CHNO) with ≤0.4% deviation .

Basic: How should researchers ensure stability during storage and handling of this compound?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products .

- Avoid : Exposure to moisture, strong acids/bases, and high temperatures (>60°C) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound in polymer or drug design?

Methodological Answer:

- Analog Synthesis : Modify the hexanediyl chain length or substitute benzamide groups (e.g., with nitro or methoxy groups) to study effects on rigidity/solubility.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict electronic properties or docking studies for binding affinity.

- Polymer Applications : Test crosslinking efficiency in polyamide synthesis, referencing EPA-listed derivatives (e.g., polymers with hexanediylbis(oxy) motifs) .

Advanced: How should researchers resolve discrepancies in reported physicochemical properties (e.g., molecular weight, solubility)?

Methodological Answer:

- Source Validation : Cross-check CAS numbers (e.g., 103956-07-6 vs. similarly named analogs) and primary literature.

- Experimental Replication : Measure properties independently (e.g., solubility in DMSO via gravimetric analysis).

- QSAR Models : Compare predicted vs. observed data (e.g., LogP via ChemAxon) to identify outliers .

Advanced: What role can this compound play in designing stimuli-responsive polymers or drug delivery systems?

Methodological Answer:

- Polymer Backbone : Use as a rigid spacer in polyurethanes or polyamides to enhance thermal stability.

- Drug Conjugates : Link bioactive molecules (e.g., anticancer agents) via the amine groups for pH-sensitive release.

- Characterization : Monitor degradation kinetics using GPC and DSC to assess polymer performance .

Basic: What safety protocols are essential for handling 1,6-Hexanediylbis(2-aminobenzamide)?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (P95) if airborne particles are present.

- Ventilation : Work in a fume hood to avoid inhalation (H335 hazard).

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can researchers address gaps in toxicological data for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.